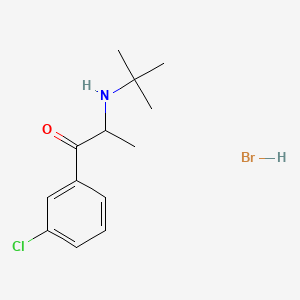
丁苯酞
概述
描述
丁香酚,也称为3-正丁基邻苯二甲酰,是一种最初从芹菜(Apium graveolens,也称中国芹菜)种子中提取的化合物。它是一种无色至淡黄绿色的油,具有浓郁的芹菜香气。 丁香酚由于其潜在的治疗效果,特别是在治疗脑缺血和中风方面,引起了人们的广泛关注 .
科学研究应用
作用机制
生化分析
Biochemical Properties
Butylphthalide interacts with various enzymes, proteins, and other biomolecules. It plays a role in different pathophysiological processes, including acting as an antioxidant, anti-inflammatory, anti-apoptotic, and anti-thrombotic agent . It also provides mitochondrial protection .
Cellular Effects
Butylphthalide has significant effects on various types of cells and cellular processes. It has been shown to reduce intracellular reactive oxygen species (ROS) in osteoclasts . It also influences cell function by inhibiting the MAPK and NFATc1 signaling pathways, and downregulating the key genes and proteins of osteoclasts .
Molecular Mechanism
Preclinical data suggest that Butylphthalide could act on multiple links of cerebral ischemia pathology and play a protective role on cerebral infarction through anti-inflammation, antioxidation, anti-apoptosis, and microcirculation protection .
Metabolic Pathways
Butylphthalide is involved in various metabolic pathways. It undergoes extensive metabolism in humans, with the major metabolites in human plasma being 3-OH-NBP, 10-OH-NBP, 10-CO-NBP, 11-COOH-NBP .
准备方法
合成路线和反应条件
丁香酚的制备涉及几个步骤:
异苯并呋喃酮二甲基膦酸酯的制备: 该步骤使用邻羧基苯甲醛作为初始原料,在碳酸盐条件下与二甲基亚磷酸酯反应生成高纯度异苯并呋喃酮二甲基膦酸酯。
丁烯邻苯二甲酰的制备: 异苯并呋喃酮二甲基膦酸酯与正丁醛反应得到丁烯邻苯二甲酰。
加氢和蒸馏: 丁烯邻苯二甲酰经加压氢化,并通过蒸馏得到成品.
工业生产方法
丁香酚的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该工艺避免了高温反应和对无水和无氧条件的需求,使其更安全、更节能。 该方法确保了最终产品的产率和纯度 .
化学反应分析
反应类型
丁香酚会发生各种化学反应,包括:
氧化: 丁香酚可以被氧化生成各种代谢产物,例如3-羟基丁香酚和10-羟基丁香酚.
还原: 该化合物可以在特定条件下被还原以生成不同的产物。
取代: 丁香酚可以参与取代反应,其中官能团被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 各种催化剂和溶剂根据具体的取代反应而使用。
主要产物
相似化合物的比较
与其他类似化合物相比,丁香酚具有独特的治疗效果和作用机制。类似的化合物包括:
邻苯二甲酰: 一种具有类似结构特征但具有不同生物活性的相关化合物。
芹菜素: 芹菜油中的另一种成分,具有独特的香气和味道特性.
依达拉奉: 一种用于治疗中风的神经保护药物,但作用机制不同.
丁香酚因其多方面的治疗效果而脱颖而出,尤其是在治疗脑缺血和中风方面。
属性
IUPAC Name |
3-butyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXMNVQARNZTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863687 | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid; warm-spicy herbaceous aroma | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
177.00 to 178.00 °C. @ 15.00 mm Hg | |
| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in oil, soluble (in ethanol) | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.068-1.074 | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6066-49-5, 3413-15-8 | |
| Record name | Butylphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylphthalide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylphthalide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butylphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLPHTHALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q956KGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Butylphthalide in protecting against ischemia-reperfusion injury?
A1: Butylphthalide appears to enhance antioxidant activity. Studies in rats have shown that Butylphthalide significantly increases Superoxide Dismutase (SOD) activity and decreases Malondialdehyde (MDA) levels, indicating a reduction in oxidative stress [].
Q2: How does Butylphthalide impact inflammatory responses after acute myocardial infarction?
A2: Research suggests Butylphthalide regulates the Protein Kinase B/Nuclear factor E2-related factor 2 (Akt/Nrf2) signaling pathway. This regulation inhibits the expression of inflammatory markers like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation and myocardial apoptosis [].
Q3: Does Butylphthalide affect autophagy in cells treated with amyloid-beta (Aβ)?
A3: Yes, studies using Aβ-treated U87 cells (a glioblastoma cell line) indicate that Butylphthalide inhibits reactive oxygen species (ROS)-mediated autophagic cell death. This inhibition likely contributes to its neuroprotective effects [].
Q4: Can Butylphthalide influence the expression of nerve growth factors?
A4: Yes, studies show Butylphthalide can upregulate the expressions of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) at the genetic transcription level in rat models of cerebral ischemia [, ].
Q5: What is the molecular formula and weight of Butylphthalide?
A5: The molecular formula of Butylphthalide is C12H14O2, and its molecular weight is 190.24 g/mol.
Q6: Are there studies on the stability of Butylphthalide in different formulations?
A6: While specific formulation studies are limited in the provided abstracts, research indicates Butylphthalide is available as an injectable solution and soft capsules for oral administration, suggesting successful formulation strategies [, , , ].
Q7: Can enzymes be used to catalyze reactions involving Butylphthalide?
A7: Yes, lipase Novozyme 435 has demonstrated high efficiency in catalyzing the asymmetric acylation and enantioselective transesterification of Butylphthalide in organic solvents [, ].
Q8: How do different doses of Butylphthalide affect its protective effects against brain ischemia?
A9: Studies in rat models of global cerebral ischemia show that Butylphthalide provides neuroprotection in a dose-dependent manner, with the 3.0 mg/kg dose demonstrating the most significant effects on blood-brain barrier permeability [].
Q9: What is the recommended route of administration for Butylphthalide in clinical trials?
A10: Clinical trials have explored both intravenous and oral administration of Butylphthalide. Intravenous administration is typically used in the acute phase of stroke, followed by oral administration for long-term treatment [, , ].
Q10: Has research shown any impact of Butylphthalide on biomarkers in stroke patients?
A11: Yes, a prospective cohort study revealed that Butylphthalide combined with conventional treatment decreased MMP-9 levels and increased Vascular Endothelial Growth Factor (VEGF) levels in patients with stroke, suggesting potential beneficial effects on vascular remodeling [].
Q11: What are the primary in vitro models used to study the effects of Butylphthalide?
A12: Researchers frequently use PC12 cells (derived from a rat adrenal gland tumor) and RAW264.7 cells (a mouse macrophage cell line) to investigate the neuroprotective effects of Butylphthalide in the context of oxidative stress and inflammation [].
Q12: What animal models are commonly employed in Butylphthalide research?
A13: Rat models of cerebral ischemia (induced by middle cerebral artery occlusion) are widely used to study the neuroprotective effects of Butylphthalide in vivo. Researchers also utilize rat models of vascular dementia and Alzheimer's disease to investigate the therapeutic potential of Butylphthalide in these conditions [, , , , ].
Q13: What have clinical trials revealed about the efficacy of Butylphthalide in acute ischemic stroke?
A14: A Phase III, multicenter, randomized, double-blind, controlled trial demonstrated that 14 days of treatment with Butylphthalide significantly improved neurological function in acute ischemic stroke patients compared to ozagrel (a selective thromboxane A2 synthetase inhibitor) [].
Q14: What is the safety profile of Butylphthalide based on clinical trials?
A15: Clinical trials have shown that intravenous administration of Butylphthalide is generally safe and well-tolerated. The most common adverse event reported was elevated alanine aminotransferase, which was mild and transient [, , ].
Q15: Are there any ongoing investigations into targeted delivery strategies for Butylphthalide?
A15: The provided research does not delve into specific drug delivery and targeting strategies for Butylphthalide. This area presents an opportunity for future research to enhance its therapeutic efficacy and potentially reduce off-target effects.
Q16: What analytical methods are commonly used to quantify Butylphthalide levels?
A16: While specific quantification methods are not detailed in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) are likely employed due to their sensitivity and suitability for analyzing drug concentrations in biological samples.
Q17: What is the origin of Butylphthalide as a potential therapeutic agent?
A19: Butylphthalide is a natural compound initially extracted from the seeds of celery (Apium graveolens). Its traditional use and promising pharmacological properties have led to its development as a potential therapeutic agent for stroke and other neurological disorders [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)




